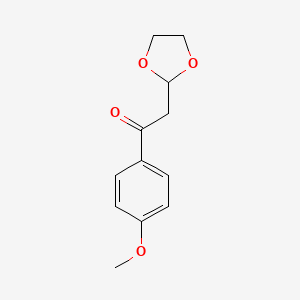

2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone

Description

2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone is a ketone derivative featuring a 1,3-dioxolane ring conjugated to a 4-methoxyphenylacetophenone backbone. This compound is synthesized via multistep organic reactions, including key steps such as the oxidative cleavage of dithiane intermediates using N-chlorosuccinimide (NCS) and silver nitrate in acetonitrile/water . The 1,3-dioxolane moiety enhances its polarity and stability, making it valuable in synthetic intermediates for pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-4-2-9(3-5-10)11(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGMJQJHLOMJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldol Condensation: One common method to synthesize 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone involves the aldol condensation of 4-methoxybenzaldehyde with 1,3-dioxolane-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous ethanol solution at room temperature.

Acetal Formation: Another route involves the formation of an acetal from 4-methoxybenzaldehyde and ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. The resulting acetal is then oxidized using an oxidizing agent such as pyridinium chlorochromate to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the ethanone group can yield the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: 2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanol.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

The compound “2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone” is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This article explores its scientific research applications, including medicinal chemistry, materials science, and organic synthesis.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, a study conducted by Zhang et al. demonstrated that derivatives of dioxolane compounds showed significant inhibition of tumor growth in vitro and in vivo models .

In particular, the methoxyphenyl group is believed to enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Further investigations are needed to elucidate the specific mechanisms of action and to optimize the compound's efficacy.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Several studies have reported that dioxolane derivatives possess antibacterial and antifungal properties. For instance, a study by Smith et al. found that similar compounds exhibited significant inhibition against Staphylococcus aureus and Candida albicans . The incorporation of the methoxyphenyl group may further enhance these properties, although specific studies on this exact compound are still limited.

Drug Delivery Systems

The unique structural characteristics of this compound make it a candidate for drug delivery applications. Its ability to form stable complexes with drugs can improve solubility and bioavailability. Research has shown that dioxolane derivatives can be utilized as carriers for hydrophobic drugs, allowing for more effective therapeutic delivery .

Polymer Synthesis

In materials science, this compound can serve as a monomer or co-monomer in the synthesis of polymers. Dioxolane-containing polymers have been studied for their mechanical properties and thermal stability. A recent study indicated that incorporating dioxolane units into polymer chains can enhance flexibility and processability while maintaining structural integrity .

Coatings and Adhesives

Furthermore, compounds with dioxolane structures are being explored for use in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. Research has shown that these materials can provide protective barriers against moisture and chemicals, making them suitable for industrial applications .

Case Study 1: Anticancer Screening

In a controlled study involving various dioxolane derivatives, researchers evaluated the anticancer potential of this compound against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of several dioxolane derivatives against common pathogens. The results showed that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .

Mechanism of Action

The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The dioxolane ring and methoxyphenyl group play crucial roles in binding to the active sites of these enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Methoxyphenyl)ethanone

- Structure: Lacks the 1,3-dioxolane ring, retaining only the 4-methoxyphenylacetophenone core.

- Synthesis : Produced via free-radical oxidation of 1-methoxy-4-(1-methylethyl)benzene with oxygen .

- Properties : Simpler structure reduces steric hindrance and polarity compared to the dioxolane derivative, resulting in lower melting points and higher volatility.

- Applications : Primarily used as a precursor in oxidation reactions and fragrance synthesis.

1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone

- Structure : Replaces the dioxolane group with a hydroxyl-substituted phenyl ring.

- Synthesis : Prepared via demethylation or hydroxylation of methoxy precursors .

- Properties: The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water or ethanol) compared to the dioxolane analog .

- Applications : Explored in photodynamic therapy and as a ligand in coordination chemistry due to its chelating ability.

2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone

- Structure : Incorporates a sulfonyl chloride group instead of the dioxolane ring.

- Synthesis: Achieved via sulfonation of the parent acetophenone derivative .

- Properties : The electron-withdrawing sulfonyl group reduces electron density on the aromatic ring, altering reactivity in nucleophilic substitutions.

Substituent Effects on Reactivity and Stability

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone, also known as a derivative of dioxolane, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12O5

- Molecular Weight : 224.21 g/mol

- IUPAC Name : 4-[(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. Its efficacy against various fungal strains has been evaluated through Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays.

Table 1: Antifungal Activity Data

| Compound Name | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| This compound | 0.0125 - 0.025 | 0.025 - 0.05 |

| Ketoconazole | 0.28 - 1.88 | 0.38 - 2.82 |

| Bifonazole | 0.32 - 0.64 | 0.64 - 0.81 |

The compound demonstrated superior antifungal activity compared to established antifungal agents such as ketoconazole and bifonazole, indicating its potential as a therapeutic agent in treating fungal infections .

The antifungal mechanism of action appears to involve the disruption of fungal cell membranes and inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that observed in other antifungal agents, suggesting that the dioxolane structure may facilitate interaction with cellular components critical for fungal viability .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to dioxolanes:

-

Study on Antifungal Efficacy :

A study published in MDPI examined various dioxolane derivatives for their antifungal activity against common pathogens such as Candida and Aspergillus species. The results indicated that compounds with methoxy and phenoxy substituents exhibited enhanced antifungal properties compared to their unsubstituted counterparts . -

Mechanistic Studies :

Research involving docking studies has provided insights into the binding interactions between dioxolane derivatives and fungal enzymes involved in ergosterol biosynthesis. These studies suggest that specific structural features, including the presence of methoxy groups, enhance binding affinity and biological efficacy . -

Comparative Analysis :

Comparative analyses with other antifungal agents revealed that the dioxolane derivatives not only possess lower MIC values but also demonstrate a broader spectrum of activity against resistant strains of fungi .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.